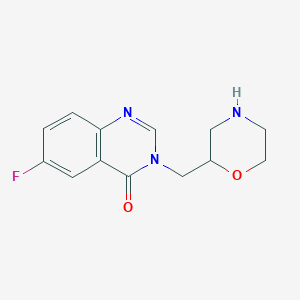![molecular formula C15H15N5O B6089161 2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol](/img/structure/B6089161.png)
2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol” belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Aplicaciones Científicas De Investigación
Antileishmanial Activity
Pyrazole derivatives, such as the compound , have been identified for their potent antileishmanial activities. These compounds can be synthesized and structurally verified using techniques like FTIR and NMR. In vitro studies against Leishmania aethiopica clinical isolates have shown that certain pyrazole derivatives exhibit significant activity, outperforming standard drugs like miltefosine and amphotericin B .
Antimalarial Potential
In addition to antileishmanial properties, these compounds also demonstrate antimalarial efficacy. In vivo studies using Plasmodium berghei infected mice have indicated that specific pyrazole derivatives can lead to substantial suppression of the infection, indicating their potential as antimalarial agents .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between these compounds and biological targets. The compound’s docking on Lm-PTR1 , a known target for antileishmanial drugs, has justified its superior activity compared to other drugs, providing insights into the design of more effective antileishmanial agents .
Synthetic Chemistry Advances
The synthetic routes for creating pyrazole derivatives are continuously evolving. Recent advances include the use of eco-friendly methodologies, heterogeneous catalytic systems, and ligand-free systems. These advancements in synthetic chemistry enhance the production and exploration of new pyrazole derivatives with potential scientific applications .
Biological Affinities
Pyrazole derivatives are known for their broad spectrum of biological activities. They have been found to exhibit various biological affinities, including antimicrobial properties against organisms like S. aureus and E. coli . This highlights the compound’s role in developing new antimicrobial agents .
Therapeutic Potential
The therapeutic potential of pyrazole-containing compounds extends beyond their antimicrobial and antiparasitic activities. They are being explored for their efficacy in treating a range of diseases, which could lead to the development of new medications for conditions that currently have limited treatment options .
Mecanismo De Acción
Target of Action
Similar compounds such as pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been used in the development of new drugs .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets leading to various biological activities .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways leading to their diverse pharmacological effects .
Result of Action
Similar compounds have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c21-10-8-16-13-11-14(20-9-4-7-17-20)19-15(18-13)12-5-2-1-3-6-12/h1-7,9,11,21H,8,10H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPWHROAQCQPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)N3C=CC=N3)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B6089080.png)
![methyl 2-chloro-5-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B6089083.png)
![N-(4-ethoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6089088.png)
![1-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6089091.png)
![1-[(4-bromophenoxy)acetyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B6089103.png)
![5-amino-3-(3-methoxyphenyl)-12-methyl-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-diene-4,4,6-tricarbonitrile](/img/structure/B6089110.png)
![2-(4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-isopropyl-2-piperazinyl)ethanol](/img/structure/B6089124.png)
![1-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-fluorobenzyl)piperidine](/img/structure/B6089129.png)

![2-(4-methoxybenzyl)-4-[(2-propyl-5-pyrimidinyl)methyl]morpholine](/img/structure/B6089132.png)
![4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6089133.png)
![(4-{[5-anilino-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B6089137.png)
![2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6089142.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B6089154.png)